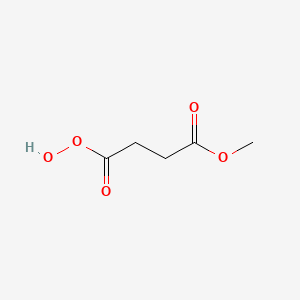
4-Methoxy-4-oxobutaneperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-oxobutaneperoxoic acid is an organic compound with the molecular formula C5H8O5 It is a peroxoic acid derivative of 4-methoxy-4-oxobutanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxobutaneperoxoic acid typically involves the peroxidation of 4-methoxy-4-oxobutanoic acid. One common method is the reaction of 4-methoxy-4-oxobutanoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the peroxoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4-oxobutaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to 4-methoxy-4-oxobutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuric acid as a catalyst.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of various oxidized organic compounds.
Reduction: 4-Methoxy-4-oxobutanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-4-oxobutaneperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-oxobutaneperoxoic acid involves its ability to donate oxygen atoms in oxidation reactions. This property makes it a valuable oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-Methoxy
Propriétés
Numéro CAS |
55656-52-5 |
|---|---|
Formule moléculaire |
C5H8O5 |
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
4-methoxy-4-oxobutaneperoxoic acid |
InChI |
InChI=1S/C5H8O5/c1-9-4(6)2-3-5(7)10-8/h8H,2-3H2,1H3 |
Clé InChI |
XFYUESMQFXHHIL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
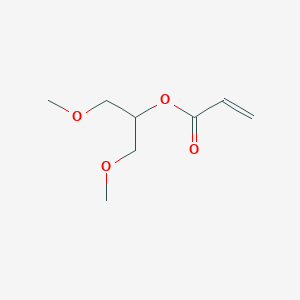
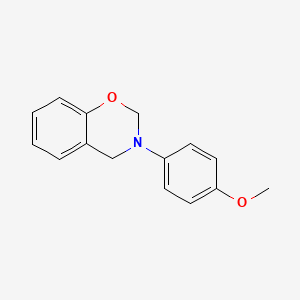
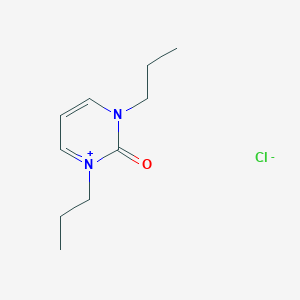
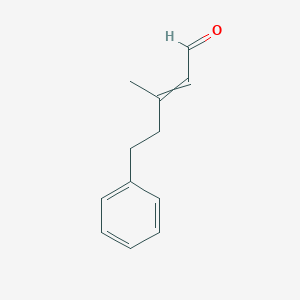
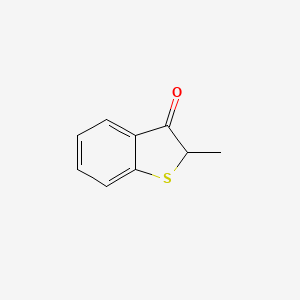
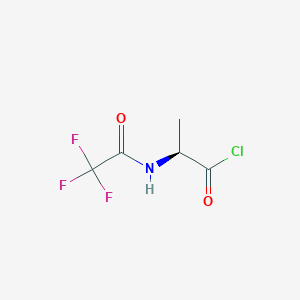

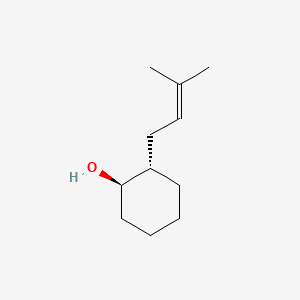
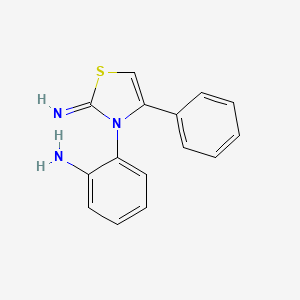
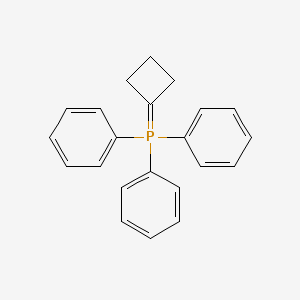

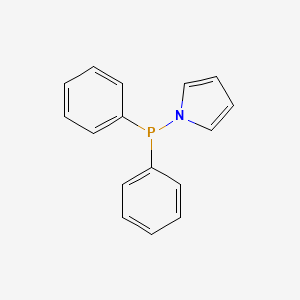
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
